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Abstract

Robenidine hydrochloride, a guanidine derivative, is a synthetic coccidiostat widely used in the
poultry and rabbit industry. Its efficacy against various Eimeria species is well-documented.
This technical guide provides an in-depth review of the toxicological profile of robenidine
hydrochloride, consolidating data from a range of studies to inform risk assessment and guide
future research. The information presented herein is intended for researchers, scientists, and
professionals involved in drug development and safety evaluation. This guide summarizes key
findings on acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and
reproductive and developmental effects. Detailed experimental protocols for pivotal studies are
outlined, and all quantitative data are presented in structured tables for clarity and comparative
analysis. Furthermore, this guide includes visualizations of a representative experimental
workflow and a hypothesized signaling pathway for robenidine hydrochloride-induced toxicity,
based on its chemical nature and observed toxicological endpoints.

Introduction

Robenidine hydrochloride (1,3-bis[(4-chlorophenyl)methylidene]amino-guanidine hydrochloride)
is an anticoccidial agent effective against various species of Eimeria, protozoan parasites that
cause coccidiosis in poultry and rabbits.[1][2] Its mode of action in parasites involves the
inhibition of oxidative phosphorylation.[3] Given its widespread use in food-producing animals,
a thorough understanding of its toxicological profile is paramount for ensuring animal and
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human safety. This document synthesizes the available toxicological data on robenidine
hydrochloride, providing a comprehensive resource for scientific and regulatory purposes.

Toxicological Profile

The toxicological profile of robenidine hydrochloride has been evaluated in numerous studies,
primarily in the context of regulatory approvals for its use as a veterinary drug. The key findings
are summarized below.

Acute Toxicity

Robenidine hydrochloride is classified as harmful if swallowed.[4] The acute oral toxicity varies
across species.

Sub-chronic Toxicity

Sub-chronic toxicity studies, typically conducted over a 90-day period, have been performed in
rats, mice, and dogs to determine the potential target organs and establish a No-Observed-
Adverse-Effect Level (NOAEL).

In a 90-day study in rats, no substance-related changes were observed, leading to a NOAEL of
13.5 mg/kg body weight (bw) per day.[5] Another 90-day GLP-compliant study in rats
established a NOAEL of 37 mg/kg bw per day.[5] In mice, a 90-day study identified renal
changes (focal nephritis) at higher doses, resulting in a NOAEL of 14 mg/kg bw per day.[5] A
90-day study in dogs showed an increase in relative liver weight at higher doses, with a
recalculated NOAEL of 19 mg/kg bw per day.[5]

Chronic Toxicity and Carcinogenicity

Long-term studies have been conducted to assess the chronic toxicity and carcinogenic
potential of robenidine hydrochloride.

Chronic studies in rats and dogs did not show any tumor development or preneoplastic lesions.
[5] Although some limitations in the study designs were noted, the lack of genotoxic potential,
combined with the absence of pre-carcinogenic lesions in toxicity studies, supports the
conclusion that robenidine hydrochloride is not carcinogenic.[5]
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Genotoxicity

A battery of genotoxicity tests has been conducted to evaluate the potential of robenidine
hydrochloride to induce genetic mutations or chromosomal damage. The results from these
assays were consistently negative.

Robenidine hydrochloride was not mutagenic in a bacterial reverse mutation assay (Ames test).
[5] It was not clastogenic in cultured mammalian cells and did not induce the formation of
micronuclei in the bone marrow of treated mice.[5] Based on these findings, robenidine
hydrochloride is considered not to be genotoxic.[5]

Reproductive and Developmental Toxicity

The potential effects of robenidine hydrochloride on reproduction and development have been
investigated in multi-generational and developmental toxicity studies.

In a two-generation study in rats, no treatment-related teratogenic effects or influences on
reproduction were observed.[5] A developmental toxicity study in rabbits established a maternal
and fetal NOAEL of 20 mg/kg bw per day.[5] No negative effects on mothers or their litters were
seen in a reproduction study in rabbits.[5] However, one study in chicken embryos showed
dose-dependent fetal death and developmental abnormalities when robenidine was
administered directly into the yolk sac.[6]

Ecotoxicity

The environmental fate and effects of robenidine hydrochloride have been assessed to
determine its potential risk to terrestrial and aquatic ecosystems.

Robenidine hydrochloride is highly toxic to aquatic organisms.[7] Due to its low water solubility,
there were challenges in preparing test concentrations for these studies.[5] It does not pose a

significant risk to the terrestrial compartment, with no adverse effects observed in earthworms

and plants at high concentrations.[5] A risk for bioaccumulation cannot be excluded.[5]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from the toxicological evaluation of
robenidine hydrochloride.
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Table 1: Sub-chronic Oral Toxicity Data

] . NOAEL (mgl/kg L
Species Study Duration Key Findings Reference(s)
bw/day)

No substance-
Rat 90 days 13.5 [5]
related changes

No treatment-
Rat 90 days (GLP) 37 [5]
related changes

Renal changes

(focal nephritis)

Mouse 90 days 14 [5]
at 28 mg/kg
bw/day
Increased
relative liver

Dog 90 days 19 ) [5]
weight at 34

mg/kg bw/day

Table 2: Reproductive and Developmental Toxicity Data

) NOAEL (mgl/kg -
Species Study Type Key Findings Reference(s)
bw/day)

No treatment-
related

Rat Two-generation - teratogenic or [5]
reproductive

effects

No adverse
effects on
_ 20 (maternal and  mothers or
Rabbit Developmental [5]
fetal) fetuses at the
highest dose

tested

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.researchgate.net/publication/264576597_Guanidino_Compounds_as_Uremic_NeuroToxins
https://www.researchgate.net/publication/264576597_Guanidino_Compounds_as_Uremic_NeuroToxins
https://www.researchgate.net/publication/264576597_Guanidino_Compounds_as_Uremic_NeuroToxins
https://www.researchgate.net/publication/264576597_Guanidino_Compounds_as_Uremic_NeuroToxins
https://www.researchgate.net/publication/264576597_Guanidino_Compounds_as_Uremic_NeuroToxins
https://www.researchgate.net/publication/264576597_Guanidino_Compounds_as_Uremic_NeuroToxins
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7790849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Ecotoxicity Data

Organism Test Type Endpoint Value Reference(s)
_ 0.037 - 0.082
Daphnia magna 48-h acute EC50 [5]
mg/L

Algae Acute EC50 > 0.082 mg/L [7]
Fish Acute LC50 > 0.082 mg/L [7]
Earthworm 14-day acute LC50 > 1000 mg/kg [5]

Seedling
Plants emergence and EC50 & NOEC > 100 mg/kg [5]

growth

Table 4: Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLS)

Parameter Value Species Tissue Reference(s)
ADI 0.055 mg/kg bw - - [5]
) Other edible
MRL 100 pg/kg Chicken ] [8]
tissues
MRL 200 pg/kg Chicken Skin with fat [8]

Edible tissues

MRL 100 pg/kg Poultry other than skin [9]
and fat

MRL 200 pg/kg Poultry Skin and fat 9]

MRL 800 ug/kg Poultry Liver (wet) [3]

MRL 350 ug/kg Poultry Kidney (wet) [3]

MRL 200 po/kg Poultry Muscle (wet) [3]

MRL 1300 pg/kg Poultry Skin/fat (wet) [3]
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Experimental Protocols

The toxicological studies on robenidine hydrochloride were largely conducted following
standardized OECD guidelines to ensure data quality and international acceptance. Below are
detailed methodologies for key experiments.

Sub-chronic Oral Toxicity Study (90-Day Study in
Rodents - based on OECD 408)

o Test System: Typically, young adult rats of a standard strain are used. Both sexes are
included, with at least 10 males and 10 females per group.

o Dosing: The test substance is administered orally, usually via the diet, drinking water, or by
gavage, for 90 consecutive days. At least three dose levels and a control group are used.
The highest dose is selected to induce some toxic effects but not mortality, while the lowest
dose should not elicit any adverse effects.

» Observations: Animals are observed daily for clinical signs of toxicity. Body weight and
food/water consumption are recorded weekly.

» Clinical Pathology: At the end of the study, blood samples are collected for hematology and
clinical biochemistry analyses. Urine samples are also collected for urinalysis.

o Pathology: All animals are subjected to a full necropsy. The weights of major organs are
recorded. Tissues from all animals in the control and high-dose groups are examined
microscopically. Any gross lesions and target organs from all dose groups are also
examined.

o Data Analysis: Statistical analyses are performed to determine the significance of any
observed differences between the treated and control groups. The NOAEL is determined as
the highest dose at which no statistically significant and biologically relevant adverse effects
are observed.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames
Test - based on OECD 471)
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o Test System: Several strains of Salmonella typhimurium and Escherichia coli that are
auxotrophic for a specific amino acid (e.g., histidine or tryptophan) are used.

» Methodology: The tester strains are exposed to the test substance at a range of
concentrations, both with and without an exogenous metabolic activation system (S9 mix
from rat liver). The mixture is plated on a minimal medium lacking the required amino acid.

o Endpoint: The number of revertant colonies (colonies that have regained the ability to
synthesize the amino acid) is counted after a suitable incubation period.

o Evaluation Criteria: A substance is considered mutagenic if it causes a concentration-related
increase in the number of revertant colonies over the background (spontaneous) mutation
rate.

Visualizations
Experimental Workflow
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Caption: Generalized workflow for a 90-day oral toxicity study (OECD 408).
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Caption: Hypothesized signaling pathway for robenidine hydrochloride-induced toxicity.
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Mechanism of Action and Potential Toxicological
Pathways

The primary mechanism of action of robenidine as a coccidiostat is the interference with
mitochondrial energy metabolism in the parasite.[10] While the specific molecular targets in
vertebrates have not been fully elucidated, the observed toxicities in the kidney and liver of
laboratory animals suggest that similar mechanisms may be at play at higher concentrations.

The guanidino group in the structure of robenidine is a key feature. Guanidino compounds are
known to affect cellular energy metabolism and can induce oxidative stress.[11] The
hypothesized signaling pathway (see section 5.2) suggests that robenidine hydrochloride,
particularly at high doses, may lead to mitochondrial dysfunction. This can result in an
overproduction of reactive oxygen species (ROS), leading to oxidative stress and subsequent
cellular damage.

Oxidative stress is a known trigger for endoplasmic reticulum (ER) stress and the unfolded
protein response (UPR).[12] Both oxidative and ER stress can converge on apoptotic signaling
pathways, leading to programmed cell death. The observed renal and hepatic effects in toxicity
studies could be a consequence of such cellular stress and damage in these organs. Further
mechanistic studies, such as toxicogenomics and proteomics, would be valuable to confirm
these hypothesized pathways and identify specific molecular initiating events.

Conclusion

Robenidine hydrochloride has a well-characterized toxicological profile, with a substantial
database of studies conducted according to international guidelines. The compound is not
genotoxic or carcinogenic. The primary target organs for toxicity at high doses in sub-chronic
studies are the kidney in mice and the liver in dogs. Reproductive and developmental toxicity
studies did not reveal significant adverse effects. The available data have been used to
establish an Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLS) to ensure
consumer safety. While the mechanism of toxicity in vertebrates is not fully understood, it is
likely related to the disruption of cellular energy metabolism and the induction of oxidative
stress, consistent with the known effects of its guanidino moiety. Further research into the
specific signaling pathways involved would provide a more complete understanding of its
toxicological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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